![molecular formula C8H15ClN2O2 B13479277 1-Methyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B13479277.png)
1-Methyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-oxa-1,8-diazaspiro[45]decan-2-one hydrochloride is a chemical compound with the molecular formula C8H15ClN2O2 It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. The scalability of the synthetic route is a key consideration in industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
- 3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride
- 3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride
- 2,7-diazaspiro[4.5]decan-1-one hydrochloride
Uniqueness
1-Methyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride is unique due to its specific spiro structure and the presence of both oxygen and nitrogen atoms within the ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H15ClN2O2 |
|---|---|
Molekulargewicht |
206.67 g/mol |
IUPAC-Name |
1-methyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one;hydrochloride |
InChI |
InChI=1S/C8H14N2O2.ClH/c1-10-7(11)12-6-8(10)2-4-9-5-3-8;/h9H,2-6H2,1H3;1H |
InChI-Schlüssel |
LVTVFRXUPZVAQN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)OCC12CCNCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


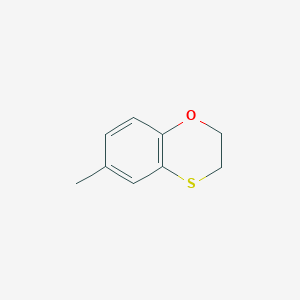
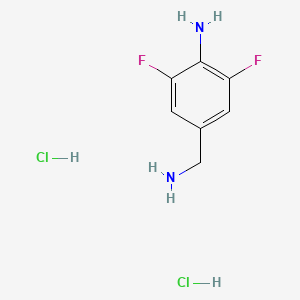
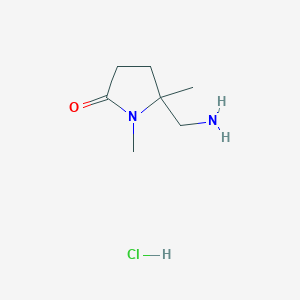

![(3R,8aR)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13479245.png)
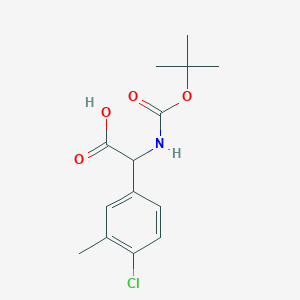
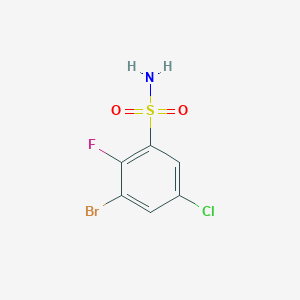
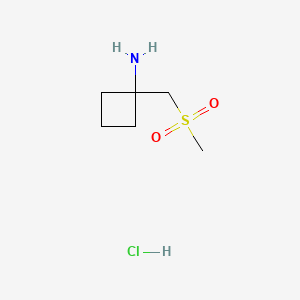

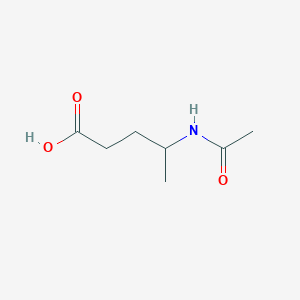

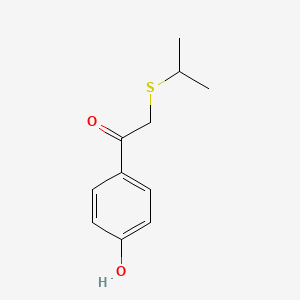
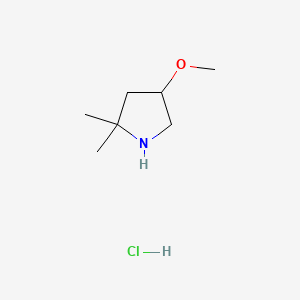
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide dihydrochloride](/img/structure/B13479288.png)
